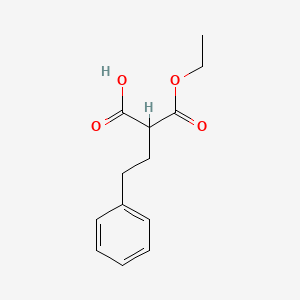

2-Ethoxycarbonyl-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

38632-75-6 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-ethoxycarbonyl-4-phenylbutanoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(16)11(12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15) |

InChI Key |

QSISDJVWBRIWPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxycarbonyl 4 Phenylbutanoic Acid and Its Analogues

Comprehensive Chemical Synthesis Routes

Traditional organic chemistry provides robust, multi-step pathways to 2-ethoxycarbonyl-4-phenylbutanoic acid and its derivatives. These methods often rely on the sequential construction of the carbon skeleton and the introduction or modification of functional groups.

Multi-Step Organic Synthesis Strategies

The chemical synthesis of this compound analogues typically involves several distinct stages. nih.gov A common strategy is to first construct a core intermediate which is then elaborated to the final product. While numerous specific pathways exist, a generalized approach often begins with simpler, commercially available aromatic and aliphatic precursors.

For instance, a synthetic sequence could start with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce 4-oxo-4-phenylbutanoic acid. This intermediate can then undergo α-functionalization, such as bromination at the carbon adjacent to the carboxylic acid, followed by nucleophilic substitution to introduce the desired functional group at the C-2 position. The final step would involve the esterification of the carboxylic acid to yield the ethoxycarbonyl moiety. The development of integrated, continuous manufacturing processes for pharmaceuticals often relies on the optimization of such multi-step sequences to ensure high yield and purity.

Strategic Utilisation of 2-Oxo-4-phenylbutanoic Acid Derivatives as Precursors

A pivotal strategy in the synthesis of this class of compounds is the use of α-keto acid derivatives, particularly 2-oxo-4-phenylbutanoic acid and its corresponding ethyl ester, ethyl 2-oxo-4-phenylbutyrate (EOPB). guidechem.com These molecules serve as highly versatile precursors. 2-Oxo-4-phenylbutanoic acid is a key intermediate for synthesizing ACE inhibitors like lisinopril (B193118) and benazepril (B1667978). guidechem.com

Several routes to synthesize these α-keto precursors have been developed. One method involves the condensation of benzaldehyde (B42025) with acetic anhydride to form cinnamic acid, which is then hydrogenated and condensed with diethyl oxalate (B1200264). guidechem.com Subsequent hydrolysis yields 2-oxo-4-phenylbutanoic acid. guidechem.com Another prominent method is the reaction of a Grignard reagent, such as benzylmagnesium chloride, with diethyl oxalate. google.com The resulting α-keto ester (EOPB) is a direct precursor that can be modified through reactions at the ketone functional group, such as reduction or reductive amination, to produce a variety of useful analogues, including key chiral intermediates for ACE inhibitors. nih.govacs.org

Esterification and Hydrolysis Reaction Mechanisms Pertinent to the Ethoxycarbonyl Moiety

The formation and cleavage of the ethoxycarbonyl group are fundamental reactions in the synthesis and derivatization of the target molecule.

Esterification: The most common method for introducing the ethoxycarbonyl group is the Fischer esterification. This reaction involves treating the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The mechanism is a reversible nucleophilic acyl substitution. youtube.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.ukbyjus.com

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination: The elimination of water from the tetrahedral intermediate regenerates the carbonyl group.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the final ester product and water. byjus.com Because the reaction is an equilibrium, it is often driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Hydrolysis: The reverse reaction, ester hydrolysis, cleaves the ethoxycarbonyl group to yield the carboxylic acid and ethanol. ucoz.com This can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification, involving the same intermediates. wikipedia.org The reaction is initiated by protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, like sodium hydroxide (B78521) (NaOH), is used. ucoz.comchemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion (⁻OEt), which is a strong base. The ethoxide ion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and ethanol. youtube.com

Reactivity of Carbonyl and Carboxylic Acid Functional Groups in Derivatization

The chemical behavior of this compound and its precursors is dominated by the reactivity of their carbonyl and carboxylic acid functional groups. These sites are the primary targets for derivatization.

Carboxylic Acid Group: The carboxylic acid moiety (-COOH) is acidic and can be deprotonated by bases. Its primary reaction is nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. libretexts.org This allows for the conversion of the carboxylic acid into a range of other functional groups: thermofisher.comcolostate.edu

Esters: Formed by reaction with alcohols (Fischer esterification).

Amides: Formed by reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride first). thermofisher.com

Acyl Halides: Formed by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating highly reactive intermediates. libretexts.org

Carbonyl Group (Ketone): In precursors like ethyl 2-oxo-4-phenylbutyrate, the ketone carbonyl group is a key site of reactivity. The carbon atom of the C=O group is electrophilic and susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is a critical step in producing chiral 2-hydroxy analogues.

Reductive Amination: The ketone can react with an amine to form an imine, which is then reduced in situ to form a new amine. This is a powerful method for synthesizing ACE inhibitors like enalapril (B1671234). acs.org

Reactions at the α-Carbon: The hydrogens on the carbon adjacent (alpha) to the ketone are acidic and can be removed by a base to form an enolate. mcat-review.org This enolate can then act as a nucleophile in reactions like alkylations and aldol (B89426) condensations, allowing for further modification of the molecule's carbon skeleton. libretexts.org

Biocatalytic and Enzymatic Synthetic Approaches

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing pharmaceutical intermediates. utm.my Enzymes offer exceptional stereo- and regioselectivity under mild reaction conditions, which is particularly advantageous for producing enantiomerically pure compounds. core.ac.uk

Stereoselective Enzymatic Redductions of Related Ketones (e.g., 2-Oxo-4-phenylbutyric Acid Ethyl Ester)

A highly successful application of biocatalysis in this field is the stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to produce chiral ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate. researchgate.net These chiral hydroxy esters are crucial intermediates for ACE inhibitors such as enalapril and benazepril. nih.govresearchgate.net This transformation is typically achieved using whole microbial cells or isolated carbonyl reductase enzymes, which utilize cofactors like NADPH. nih.gov

Numerous microorganisms have been screened for their ability to perform this asymmetric reduction. For example, Saccharomyces cerevisiae (baker's yeast) and Dekera sp. can produce the (S)-enantiomer with high enantiomeric excess (e.e.), while organisms like Candida krusei and Kluyveromyces marxianus can yield the (R)-enantiomer. researchgate.net Engineered E. coli strains expressing specific carbonyl reductases have also been developed, often coupled with a second enzyme system (like glucose dehydrogenase) to efficiently regenerate the necessary cofactor, making the process suitable for industrial-scale production. nih.gov These biocatalytic methods consistently achieve high conversion rates and excellent optical purity, often exceeding 99% e.e. nih.govresearchgate.net

| Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Candida krusei SW2026 | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 95.1 | 99.7 |

| Saccharomyces cerevisiae | (S)-Ethyl 2-hydroxy-4-phenylbutyrate | >90 | >92 |

| Kluyveromyces marxianus | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | >90 | 32 |

| Engineered E. coli (with Carbonyl Reductase) | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 98.3 | 99.9 |

| Rhodotorula minuta IFO 0920 | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 58 | 95 |

| Candida holmii KPY 12402 | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | - | 94 |

Investigation of Enzyme Specificity and Enantioselectivity in Biotransformations

The biotransformation of phenylbutanoic acid derivatives leverages the high specificity and enantioselectivity of enzymes to produce chirally pure compounds. A notable example is the deracemization of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid. This process has been effectively carried out using whole cells of Candida parapsilosis (ATCC 7330). The enzymatic system within this microorganism demonstrates remarkable enantioselectivity, exclusively yielding the (S)-enantiomer with an enantiomeric excess (e.e.) greater than 99% and a high chemical yield of 85–90%. researchgate.net

The specificity of the enzymes from Candida parapsilosis is not limited to the ethyl ester. Similar high enantioselectivity for the (S)-enantiomer was observed with the methyl ester of 2-hydroxy-4-phenylbutanoic acid and both ethyl and methyl esters of mandelic acid, indicating a broader substrate tolerance for the ester moiety while maintaining strict stereochemical control at the chiral center. researchgate.net This high degree of specificity and enantioselectivity makes biocatalysis a powerful tool for producing optically active hydroxy acids, which are valuable intermediates in the synthesis of pharmaceuticals. Species-specific differences in biotransformation pathways are a critical consideration, as metabolic routes can vary significantly. For instance, studies on structurally related compounds have shown that biotransformations like oxidation or reduction are highly dependent on the species, which underscores the unpredictability and the need for specific screening of biocatalysts for a target reaction. nih.gov

Cofactor Regeneration Systems in Coupled Enzymatic Reactions

The practical application of oxidoreductases in biocatalysis is often hindered by the high cost of nicotinamide (B372718) cofactors like NAD(P)H, which are consumed stoichiometrically. researchgate.netillinois.edu To overcome this limitation, efficient in-situ cofactor regeneration systems are essential for creating economically viable and sustainable processes. nih.gov A highly effective approach is to couple the primary reaction with a secondary, cofactor-regenerating enzyme. researchgate.net

In the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, a bi-enzyme coupled system has been engineered for efficient NADPH regeneration. nih.gov This system involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) by a carbonyl reductase (CpCR), coupled with the oxidation of a cheap substrate like glucose by glucose dehydrogenase (GDH). nih.gov

Primary Reaction: Ethyl 2-oxo-4-phenylbutyrate (OPBE) + NADPH + H⁺ --(CpCR)--> (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) + NADP⁺

Regeneration Reaction: Glucose + NADP⁺ + H₂O --(GDH)--> Gluconic acid + NADPH + H⁺

Researchers constructed several recombinant E. coli strains to optimize this system, including fusing the CpCR and GDH enzymes. The fusion protein where CpCR was attached to the C-terminus of GDH showed the highest catalytic activity. This engineered strain achieved a 98.3% conversion of 30 mM OPBE to (R)-HPBE with an exceptional enantiomeric excess of 99.9%. nih.gov Further process optimization through high-density fermentation and a substrate feeding strategy enabled the conversion of up to 920 mM OPBE, demonstrating the system's robustness and suitability for industrial-scale production. nih.gov

Performance of Engineered Bi-enzyme Systems for (R)-HPBE Synthesis

| Recombinant Strain Construct | Enzyme Activity (U/mg) | Conversion Rate (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| E. coli BL21-pETDuet-1-GDH-L-CpCR (Fusion Protein) | 69.78 | 98.3 | 99.9 |

Whole-Cell Biocatalysis Applications in the Production of Phenylbutanoic Acid Derivatives

Whole-cell biocatalysis offers significant advantages over using isolated enzymes, including the elimination of costly enzyme purification, enhanced enzyme stability within the cellular environment, and, crucially, the presence of innate machinery for cofactor regeneration. pharmtech.comnih.gov These benefits make it a preferred method for many industrial biotransformations. pharmtech.com The production of phenylbutanoic acid derivatives has successfully utilized this approach.

As mentioned previously, whole cells of the yeast Candida parapsilosis (ATCC 7330) are highly effective for the biocatalytic deracemization of racemic ethyl 2-hydroxy-4-phenylbutanoate. researchgate.net In this system, the yeast's metabolic pathways naturally regenerate the cofactors required by the oxidoreductases that catalyze the reaction, obviating the need for an external regeneration system. researchgate.netnih.gov This integrated approach simplifies the process, reduces costs, and leads to high yields (85-90%) and perfect enantioselectivity (>99% e.e.) for the (S)-enantiomer. researchgate.net

The versatility of whole-cell systems allows for multi-step reaction cascades to be performed in a single pot. nih.gov By introducing genes for specific enzymes or entire metabolic pathways into robust microbial hosts like E. coli, "designer cells" can be created to produce complex molecules from simple starting materials. pharmtech.comresearchgate.net This strategy has been applied to produce a wide range of enantiomerically pure alcohols and amino acids, demonstrating the broad potential for applying engineered whole-cell biocatalysts to the synthesis of various phenylbutanoic acid derivatives. pharmtech.comnih.gov

Design and Implementation of Membrane Bioreactor Systems for Continuous Biocatalysis

For industrial-scale production, continuous processes are often favored over batch operations due to higher productivity and consistency. Enzymatic membrane bioreactors (EMBRs) are an advanced solution that enables continuous biocatalysis by immobilizing or retaining the enzyme while allowing a continuous flow of substrate and product. nih.govaidic.it The core of an EMBR is a semi-permeable membrane that retains the high-molecular-weight biocatalyst (the enzyme) within the reactor, while the smaller substrate and product molecules can pass through. researchgate.net

This configuration offers several key advantages:

Continuous Operation: Substrates are continuously fed into the reactor, and products are continuously removed, leading to high volumetric productivity. aidic.it

Enzyme Reuse: The biocatalyst is retained and reused for extended periods, significantly reducing costs. researchgate.net

Process Control: Key parameters such as pH, temperature, and residence time can be precisely controlled, optimizing enzyme activity and stability. aidic.it

Product Purity: The product stream is free of the enzyme, simplifying downstream processing. researchgate.net

While specific applications for this compound are not detailed in the available literature, the technology has been successfully demonstrated for structurally similar chiral compounds like profens (e.g., ibuprofen, naproxen). nih.govresearchgate.net In these systems, EMBRs dosed with enzymes like laccase have been used for continuous biotransformation and chiral inversion. nih.govresearchgate.net The design typically involves a stirred tank reactor coupled with an ultrafiltration membrane module. aidic.it The development of such systems for phenylbutanoic acid derivatives could enable efficient, long-term, and scalable production of these valuable chiral intermediates. tandfonline.com

Chiral Synthesis and Stereochemical Control

Asymmetric Synthesis of Enantiopure 2-Hydroxy-4-phenylbutanoic Acid and its Esters

The synthesis of enantiopure 2-hydroxy-4-phenylbutanoic acid and its esters, which are crucial precursors for ACE inhibitors, can be achieved through various asymmetric synthetic methodologies. researchgate.net Both biocatalytic and chemocatalytic routes have been developed to achieve high stereochemical control.

Biocatalytic Asymmetric Reduction: A highly efficient method involves the asymmetric reduction of a prochiral ketone precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE). This reaction is catalyzed by carbonyl reductase (CpCR) enzymes, which exhibit high enantioselectivity. nih.gov Using an engineered CpCR coupled with a cofactor regeneration system, (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE) can be produced with over 98% conversion and an outstanding enantiomeric excess of 99.9%. nih.gov Another biocatalytic approach uses whole cells of Candida parapsilosis to deracemize racemic ethyl 2-hydroxy-4-phenylbutanoate, yielding the (S)-enantiomer exclusively. researchgate.net

Chemocatalytic Asymmetric Hydrogenation: Asymmetric hydrogenation using chiral metal complexes is another powerful strategy. For example, (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, a core component of protease inhibitors, can be synthesized from methyl 4-phenyl-2-chloro-3-oxobutyrate. internationaljournalssrg.org The key step in this synthesis is the asymmetric hydrogenation of the keto group using a Ruthenium-BINAP complex catalyst, which proceeds in high yield and high optical purity. internationaljournalssrg.org

Comparison of Asymmetric Synthesis Methods

| Method | Catalyst/Enzyme | Substrate | Product | Key Result (e.e. %) |

|---|---|---|---|---|

| Biocatalytic Reduction | Carbonyl Reductase (CpCR) | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 99.9% nih.gov |

| Biocatalytic Deracemization | Candida parapsilosis cells | (±)-Ethyl 2-hydroxy-4-phenylbutanoate | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | >99% researchgate.net |

| Asymmetric Hydrogenation | Ru-BINAP complex | Methyl 4-phenyl-2-chloro-3-oxobutyrate | Precursor to (2S,3S)-2-Hydroxy-4-phenylbutanoic acid derivative | High internationaljournalssrg.org |

Diastereomeric Salt Formation for Enantioseparation of 2-Hydroxy-4-phenylbutyric Acid

Classical resolution via diastereomeric salt formation remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales. nih.gov This technique involves reacting a racemic acid, such as 2-hydroxy-4-phenylbutyric acid (HPBA), with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. mdpi.com

A fascinating phenomenon known as "chirality switching" has been observed in the enantioseparation of HPBA using an enantiopure aminoalcohol as the resolving agent. researchgate.net The stereochemistry of the less-soluble salt that crystallizes out of solution can be controlled by the choice of solvent. researchgate.netnih.gov When the diastereomeric salt of HPBA is crystallized from butanol solutions, the (S)-salt is preferentially obtained. researchgate.net In contrast, using aqueous solutions for crystallization leads to the precipitation of the (R)-salt. researchgate.net

Crystallographic analysis revealed that the inclusion of solvent molecules into the crystal lattice of the salts alters their hydrogen-bonding networks and, consequently, their relative solubilities. researchgate.net This solvent-induced chirality switching provides an elegant and efficient method to access both enantiomers of 2-hydroxy-4-phenylbutyric acid from a single racemate simply by changing the crystallization solvent. researchgate.net

Solvent-Induced Chirality Switching in HPBA Resolution

| Crystallization Solvent | Enantiomer in Less-Soluble Salt |

|---|---|

| Butanol | (S)-2-Hydroxy-4-phenylbutyric acid researchgate.net |

| Aqueous Solution | (R)-2-Hydroxy-4-phenylbutyric acid researchgate.net |

Solvent-Mediated Chirality Switching Phenomena in Crystallisation Processes

A fascinating and highly useful phenomenon in the resolution of chiral acids is the ability to control the stereochemical outcome of a crystallisation process simply by changing the solvent. This process, known as solvent-mediated chirality switching, allows for the selective crystallisation of either enantiomer from a racemic mixture using a single, readily available chiral resolving agent. This strategy has been effectively demonstrated in the resolution of analogues such as 2-hydroxy-4-phenylbutyric acid (HPBA). researchgate.net

The core principle involves the formation of diastereomeric salts between the racemic acid and an enantiopure resolving agent, such as an aminoalcohol. The solubility of these diastereomeric salts can be profoundly influenced by the crystallisation solvent. researchgate.net In the case of HPBA, it was discovered that the choice of solvent dictates which diastereomeric salt (and therefore which enantiomer of the acid) will preferentially precipitate. researchgate.net

| Solvent System | Preferentially Crystallised Enantiomer | Underlying Mechanism |

|---|---|---|

| Butanol Solutions | (S)-HPBA Salt | Specific solvent inclusion alters crystal lattice, reducing solubility of the (S)-salt. |

| Aqueous Solutions | (R)-HPBA Salt | Formation of multiple pseudo-polymorphic hydrated crystals reduces solubility of the (R)-salt. researchgate.net |

Kinetic Resolution Strategies for Racemic Mixtures

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This technique results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org Enzymatic kinetic resolution, which employs enzymes like lipases, is a particularly effective and widely used strategy due to the high enantioselectivity of these biocatalysts. almacgroup.com

This approach has been successfully applied to analogues such as 3-aryl alkanoic acids through the enantioselective hydrolysis of their corresponding ethyl esters. almacgroup.com In a typical process, a racemic ester is treated with a hydrolase enzyme in an aqueous medium. The enzyme selectively catalyses the hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid at a much faster rate than the other. For example, lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens have demonstrated excellent enantioselection in the hydrolysis of ethyl 3-phenylbutanoate. almacgroup.com

The result is a mixture containing one enantiomer as the unreacted ester and the other as the hydrolysed acid, which can then be separated. This method provides access to both enantiomers in high optical purity from a single resolution step. almacgroup.com To demonstrate the practical viability of this process on a preparative scale, Pseudomonas fluorescens was chosen as the hydrolase for the resolution of ethyl 3-phenylbutanoate. At 50% conversion, the process yielded the (S)-acid with 98% enantiomeric excess (ee) and the remaining (R)-ester with 99% ee, corresponding to a very high enantiomeric ratio (E value) of >200. almacgroup.com

| Enzyme (Hydrolase) | Conversion | Enantiomeric Excess of (S)-Acid | Enantiomeric Excess of (R)-Ester | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Pseudomonas fluorescens | 50% | 98% | 99% | >200 |

| Alcaligenes spp. | - | 97% | 98% | >200 |

| Pseudomonas cepacia | - | Excellent Enantioselection |

Data sourced from a study on 3-aryl alkanoic acids. almacgroup.com

Exploration of Novel Synthetic Strategies

Microwave-Assisted Organic Synthesis for Related Acid Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently by targeting molecules with a dipole moment. This leads to rapid, localized superheating of the solvent and reactants, which can accelerate reaction rates significantly.

This technology has been successfully applied to the synthesis of analogues such as N-phenylsuccinimide, which is formed from the reaction of aniline (B41778) and succinic anhydride. nih.gov In a conventional laboratory setting, this synthesis requires several hours of heating. nih.gov However, by utilizing a microwave-assisted procedure, the reaction can be completed in just four minutes. nih.govchemicaljournals.com This remarkable rate acceleration allows the entire process, including synthesis and purification, to be accomplished within a single laboratory session. nih.gov The reaction proceeds in two steps: the initial nucleophilic acyl substitution to form an amidoacid, followed by a microwave-promoted cyclization and dehydration to yield the final N-phenylsuccinimide product. nih.gov

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | 4 minutes nih.govchemicaljournals.com |

| Energy Input | Sustained heating via oil bath/hot plate | Direct, targeted energy for a short duration |

| Yield | Variable | Moderate (40-60%) nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of important chemical intermediates. Key aspects include the use of renewable feedstocks, improving energy efficiency, employing catalytic reactions, and using safer solvents. nih.gov

Several of the advanced methodologies discussed are inherently aligned with green chemistry. For example, microwave-assisted synthesis (MAOS) is considered a green technique because its high efficiency and dramatically shorter reaction times lead to significant energy savings. nih.govchemicaljournals.com Furthermore, MAOS can often be performed under solvent-free conditions, which eliminates a major source of chemical waste. chemicaljournals.com

Another key green chemistry strategy is the use of biocatalysis and renewable feedstocks. "White Biotechnology" leverages microbial fermentation to produce valuable chemical building blocks from renewable resources like sugars, which is a more sustainable alternative to traditional petrochemical-based syntheses. nih.gov For instance, 2-oxocarboxylic acids, such as 2-oxo-4-phenylbutanoic acid, can be produced via fermentation. nih.govresearchgate.net This bio-based intermediate can then be used in subsequent chemical steps, such as reductive amination, to produce valuable compounds like L-homophenylalanine. researchgate.net This integration of biotechnology with chemical synthesis represents a powerful green approach, minimizing environmental impact by starting from a renewable base and often utilizing highly efficient, water-based enzymatic reactions. nih.gov

Key Green Chemistry Principles Applied to Synthesis of Analogues:

Use of Renewable Feedstocks: Fermentative processes can produce key precursors like 2-oxo-4-phenylbutanoic acid from renewable sources, reducing reliance on fossil fuels. nih.gov

Catalysis: The use of highly selective enzymes (biocatalysis) in kinetic resolutions minimizes waste and allows for reactions to occur under mild, environmentally benign conditions. almacgroup.com

Waste Prevention: Solvent-free microwave reactions and the high atom economy of many catalytic processes reduce the generation of waste streams. chemicaljournals.com

Derivative Chemistry and Structural Analogues of 2 Ethoxycarbonyl 4 Phenylbutanoic Acid

Synthesis and Characterization of Substituted Phenylbutanoic Acid Derivatives

The synthesis of substituted phenylbutanoic acid derivatives allows for a systematic investigation of how different functional groups on the phenyl ring influence the molecule's properties. These derivatives are crucial in establishing structure-activity relationships (SAR). The introduction of various substituents can affect the compound's lipophilicity, electronic distribution, and steric profile, all of which can play a key role in its interaction with biological targets. nih.gov

For instance, the synthesis of 4-(4-phenylphenoxy)butanoic acid, a related derivative, highlights the interest in compounds with substituted phenoxy groups for potential bioactivity. The synthesis of such compounds can often be achieved through methods like the Friedel-Crafts reaction, which is a fundamental tool for alkylating or acylating aromatic rings.

The characterization of these derivatives involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise structure and confirming the position of substituents on the phenyl ring.

Below is a table summarizing examples of substituted phenylbutanoic acid derivatives and their synthetic approaches:

| Derivative Type | Synthetic Approach | Key Findings |

| α-Alkylphenylpropanoic acids | Asymmetric synthesis | Stereochemistry at the α-position is crucial for potency and selectivity. nih.gov |

| 4-Arylbutanoates | Friedel–Crafts acylation | Provides a convenient route to important intermediates for biologically active compounds. researchgate.net |

| 4-(4-Phenylphenoxy)butanoic acid | Friedel-Crafts alkylation and acylation | The substituents on the phenoxy ring significantly influence the compound's properties. |

Chemical Modifications of the Ethoxycarbonyl Group

The ethoxycarbonyl group in 2-ethoxycarbonyl-4-phenylbutanoic acid is a primary site for chemical modification to alter the compound's pharmacokinetic and pharmacodynamic properties. Common modifications include hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. youtube.comorgoreview.com This transformation is significant because the resulting carboxylate group can form ionic interactions with biological targets, which is often a key feature for enzyme inhibitors. scielo.br Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. orgoreview.com Base-catalyzed hydrolysis, or saponification, proceeds through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

Reduction: The ethoxycarbonyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. wordpress.com Weaker reducing agents such as lithium borohydride (B1222165) (LiBH₄) can also be used and may offer better selectivity in the presence of other reducible functional groups. wordpress.com DIBAL-H (diisobutylaluminium hydride) can be employed to reduce the ester to an aldehyde under controlled conditions. wordpress.com

These modifications are summarized in the table below:

| Modification | Reagents | Product | Significance |

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic acid | Introduces a charged group for potential ionic interactions. youtube.comorgoreview.comscielo.br |

| Reduction | LiAlH₄, LiBH₄ | Primary alcohol | Alters polarity and hydrogen bonding capabilities. wordpress.com |

| Reduction to Aldehyde | DIBAL-H | Aldehyde | Provides a reactive handle for further synthetic transformations. wordpress.com |

Formation of Amide and Peptide Analogues for Structure-Activity Relationship Studies

To further explore the structure-activity relationships of this compound derivatives, amide and peptide analogues are frequently synthesized. These modifications can enhance metabolic stability, alter solubility, and introduce new interaction points with biological targets. nih.gov The formation of an amide bond from the corresponding carboxylic acid (obtained after hydrolysis of the ethoxycarbonyl group) and an amine is a common strategy. mdpi.comnih.gov

The synthesis of these analogues allows for the systematic variation of the substituent attached to the nitrogen atom, ranging from simple alkyl chains to more complex amino acid or peptide fragments. mdpi.comnih.govmdpi.com For example, studies on fenbufen, a related phenylbutanoic acid derivative, have shown that increasing the length of the alkyl amide side chain can influence the compound's cytotoxic effects. mdpi.comnih.gov

In the context of designing enzyme inhibitors, incorporating amino acid or peptide fragments can mimic the natural substrates of the target enzyme, leading to improved binding affinity and selectivity. mdpi.comnih.gov The synthesis of peptidomimetics containing α-hydroxy-β-amino acid derivatives, for instance, has been explored in the development of HIV-1 protease inhibitors. nih.gov

The following table presents examples of amide and peptide analogues and their relevance in SAR studies:

| Analogue Type | Synthetic Approach | Key SAR Findings |

| Alkyl amides | Condensation of the carboxylic acid with an alkylamine | The length of the alkyl chain can modulate biological activity, such as cytotoxicity. mdpi.comnih.gov |

| Peptide mimetics | Coupling with amino acids or peptide fragments | Can mimic natural enzyme substrates to enhance binding affinity and selectivity. mdpi.comnih.gov |

| Phenylalanine-containing peptidomimetics | Ugi four-component reaction | The linker portion of the molecule significantly influences anti-HIV activity. mdpi.com |

Design and Synthesis of Spirocyclic and Heterocyclic Analogues

The incorporation of the this compound scaffold into spirocyclic and heterocyclic systems represents a more advanced strategy for creating structurally novel and conformationally constrained analogues. These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Spirocyclic Analogues: Spirocycles are compounds containing two rings that share a single atom. The synthesis of spirocyclic structures can be achieved through various methods, including intramolecular Sɴ2 reactions, cycloaddition reactions, and dearomative arene-alkyne coupling. nih.govacs.org The resulting rigid structures can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. nih.gov

Heterocyclic Analogues: Heterocyclic compounds contain atoms of at least two different elements in their rings. The synthesis of heterocyclic analogues of this compound can be accomplished through a variety of cyclization reactions. For example, pyrrole (B145914) derivatives can be synthesized from related precursors like 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde. researchgate.net The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can provide additional sites for hydrogen bonding and other interactions, potentially enhancing binding affinity and selectivity. nih.gov

The table below summarizes these complex analogues:

| Analogue Type | Synthetic Strategy | Rationale for Synthesis |

| Spirocyclic compounds | Intramolecular reactions, cycloadditions, dearomative coupling | To create conformationally restricted analogues with potentially enhanced binding. nih.govacs.org |

| Pyrrole derivatives | Cyclization of dicarbonyl precursors with amines | Introduction of a nitrogen-containing heterocycle for new interactions. researchgate.net |

| Thioflavone analogues | Tandem reactions of 2'-substituted chalcones | Incorporation of a sulfur-containing heterocycle to explore bioisosteric replacements. koreascience.kr |

Structural Relationship to Angiotensin-Converting Enzyme (ACE) Inhibitor Precursors

Derivatives of this compound are structurally related to key precursors of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. researchgate.netnih.gov Specifically, compounds like (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester ((R)-HPBE) and (S)-2-amino-4-phenylbutanoic acid are crucial building blocks for the synthesis of many "pril" drugs, such as enalapril (B1671234), benazepril (B1667978), and lisinopril (B193118). researchgate.netutm.my

The (S)-homophenylalanine moiety is a central pharmacophore in these ACE inhibitors. utm.my The synthesis of enantiomerically pure forms of these precursors is therefore of significant interest. Biocatalytic methods, such as the asymmetric reduction of 2-oxo-4-phenylbutanoic acid ethyl ester, are often employed to produce the desired (R)- or (S)-enantiomer with high enantiomeric excess. nih.govutm.my

The structural similarity lies in the 4-phenylbutanoic acid backbone. In ACE inhibitors, the ethoxycarbonyl group is typically hydrolyzed to a carboxylic acid, and an amino or hydroxy group is present at the 2-position, which then forms part of a larger dipeptide-like structure that effectively inhibits the ACE enzyme. nih.govnih.gov

The following table outlines the structural relationship and key precursors:

| ACE Inhibitor Precursor | Key Structural Feature | Role in ACE Inhibitor Synthesis |

| (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester ((R)-HPBE) | (R)-configuration at C2, hydroxyl group | Chiral intermediate for drugs like benazepril and ramipril. researchgate.netnih.gov |

| (S)-2-Amino-4-phenylbutanoic acid | (S)-configuration at C2, amino group | Building block for the (S)-homophenylalanine moiety in drugs like enalapril. utm.my |

| 2-Oxo-4-phenylbutanoic acid | Ketone at C2 | Starting material for the asymmetric synthesis of chiral hydroxy and amino acid precursors. utm.myresearchgate.net |

Biological and Pharmacological Research Applications of 2 Ethoxycarbonyl 4 Phenylbutanoic Acid Analogues Pre Clinical Focus

Intermediary Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis and Structure

Analogues of 2-Ethoxycarbonyl-4-phenylbutanoic acid, particularly ethyl 2-oxo-4-phenylbutanoate and 2-oxo-4-phenylbutyric acid, are pivotal precursors in the synthesis of several clinically important ACE inhibitors, such as enalapril (B1671234) and lisinopril (B193118). researchgate.netchemicalbook.comnih.govpatsnap.com The synthesis of enalapril, for instance, involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. researchgate.netchemicalbook.comacs.org Similarly, the synthesis of lisinopril utilizes 2-oxo-4-phenylbutyric acid in a reductive amination reaction with a lysine-proline dipeptide derivative. nih.govresearchgate.net

Mechanistic Basis for ACE Inhibitor Activity Linked to 4-Phenylbutanoic Acid Moiety

The mechanism of inhibition involves the coordination of the carboxyl group of the inhibitor with the zinc ion present in the active site of ACE, along with hydrogen bonding and hydrophobic interactions with various amino acid residues within the enzyme's active site. nih.govresearchgate.net The 4-phenylbutanoic acid-derived portion of the molecule ensures optimal positioning within the active site to facilitate these interactions, leading to effective competitive inhibition of the enzyme. nih.gov

Structural Requirements for Potent ACE Inhibitor Precursors

The design of potent ACE inhibitors has led to the identification of key structural requirements for their precursors, including this compound analogues. These requirements are centered around creating a molecule that effectively mimics the transition state of peptide hydrolysis by ACE.

| Structural Feature | Rationale for Potency |

| Carboxylic Acid or Ester Group | Mimics the C-terminal carboxylate of ACE substrates and is essential for interaction with the enzyme's active site. scholarsresearchlibrary.com |

| Phenylalkyl Side Chain | The hydrophobic phenyl group interacts favorably with the S1 pocket of the ACE active site, enhancing binding affinity. nih.gov |

| Specific Stereochemistry | The stereochemistry at the carbon atom bearing the carboxyl group is crucial for correct orientation and potent inhibition. For example, the (S)-configuration is generally preferred. researchgate.net |

| N-ring with a Carboxylic Acid | In the final inhibitor, this group mimics the C-terminal carboxylate of the substrate, which is a critical binding determinant. scholarsresearchlibrary.com |

Molecular Targets and Biological Mechanisms of Action in Model Systems (in vitro and in vivo animal studies)

Beyond their role as synthetic intermediates, analogues of this compound, most notably 4-phenylbutyric acid (4-PBA), have been investigated for their direct biological effects. These studies have revealed interactions with several molecular targets, leading to the modulation of various cellular processes.

Investigation of Enzyme Inhibition Profiles

Preclinical studies have identified several enzymes that are directly inhibited by analogues of this compound.

Histone Deacetylases (HDACs): 4-Phenylbutyric acid is a well-characterized inhibitor of histone deacetylases. nih.govselleckchem.comresearchgate.net By inhibiting HDACs, 4-PBA leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and modulates gene expression. nih.govnih.gov This mechanism is fundamental to many of its observed cellular effects. The inhibition of HDAC activity by 4-PBA has been demonstrated in various cell lines, including cancer cells. researchgate.net

Protein Kinase C (PKC): While a broad range of compounds are known to inhibit Protein Kinase C, specific preclinical research focusing on the direct inhibitory effects of this compound analogues on PKC is not extensively documented in publicly available literature.

Kynurenine-3-hydroxylase (Kynurenine-3-monooxygenase): Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as potent inhibitors of kynurenine-3-hydroxylase. nih.govcapes.gov.br This enzyme is a key component of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Inhibition of this enzyme can have neuroprotective effects by altering the balance of neuroactive metabolites in this pathway. mdpi.comnih.gov

| Enzyme Target | Analogue Class | Observed Effect in Preclinical Models |

| Histone Deacetylases (HDACs) | 4-Phenylbutyric acid | Increased histone acetylation, modulation of gene expression. nih.govnih.gov |

| Kynurenine-3-hydroxylase | 4-Phenyl-4-oxo-butanoic acid derivatives | Inhibition of enzyme activity, potential for neuroprotection. nih.govcapes.gov.br |

Modulation of Cellular Pathways: Implications for Cell Proliferation, Apoptosis, and Gene Transcription

The interaction of 4-phenylbutanoic acid analogues with molecular targets like HDACs has profound implications for various cellular pathways.

Cell Proliferation and Apoptosis: 4-Phenylbutyric acid has been shown to inhibit the proliferation of various cancer cell lines in vitro. researchgate.net This anti-proliferative effect is often accompanied by the induction of apoptosis (programmed cell death). nih.govspandidos-publications.comspandidos-publications.com The induction of apoptosis by 4-PBA is linked to its ability to cause cell cycle arrest and modulate the expression of apoptosis-related genes. biorxiv.org For instance, in pancreatic carcinoma cells, 4-PBA treatment resulted in a dose-dependent induction of apoptosis. researchgate.net

Gene Transcription: As an HDAC inhibitor, 4-PBA directly influences gene transcription. nih.gov By promoting histone acetylation, it can lead to a more open chromatin structure, making genes more accessible to transcription factors. nih.gov This can result in the upregulation of tumor suppressor genes and the downregulation of genes involved in cell proliferation and survival. nih.gov For example, 4-PBA has been shown to increase the expression of the GLUT4 gene by suppressing HDAC5. nih.gov It also modulates the expression of heat-shock proteins and genes involved in the endoplasmic reticulum (ER) stress response. nih.govamegroups.org

Role as Chemical Chaperones in Protein Folding Research

4-Phenylbutyric acid acts as a chemical chaperone, a small molecule that can stabilize protein conformation, prevent protein aggregation, and facilitate the proper folding and trafficking of proteins. nih.govplos.orgfrontiersin.org This activity is particularly relevant in diseases associated with misfolded proteins that are retained in the endoplasmic reticulum. 4-PBA has been shown to alleviate ER stress by improving the protein-folding capacity of the cell. nih.govresearchgate.net In preclinical models of diseases like cystic fibrosis and certain genetic metabolic disorders, 4-PBA has demonstrated the ability to rescue the function of mutant proteins by promoting their correct folding and transport to their proper cellular location. biorxiv.org

Studies on Vascular Endothelial Permeability and Inflammatory Responses

Research into the analogues of this compound has revealed significant anti-inflammatory properties. While direct studies on this compound itself are limited, investigations into its parent compound, 4-phenylbutanoic acid (4-PBA), and other derivatives have provided valuable insights into their effects on endothelial cells and inflammatory processes.

4-PBA has been shown to suppress inflammation in human umbilical vein endothelial cells (HUVECs) by regulating endoplasmic reticulum (ER) stress. nih.gov In models of uremic serum-induced endothelial cell dysfunction, 4-PBA inhibited the expression of key inflammatory and vascular growth factors. nih.gov Furthermore, in the context of diabetic retinopathy, 4-PBA has been noted to suppress the elevation of endothelial permeability. mdpi.com This suggests a potential mechanism by which these compounds could mitigate vascular leakage associated with inflammatory conditions.

The anti-inflammatory effects are not limited to the parent compound. A series of newly synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues (FM compounds) have demonstrated potent anti-inflammatory and analgesic activities. nih.gov In in-vivo models of carrageenan-induced inflammation, compounds FM10 and FM12 showed significant reductions in paw edema, comparable to the standard anti-inflammatory drug aspirin (B1665792). nih.gov

Specifically, at a concentration of 75 mg/kg, compound FM10 exhibited a 64.92% reduction in inflammation at the fourth hour, while aspirin showed a 61.43% reduction. nih.gov These findings underscore the potential of this class of compounds to modulate inflammatory responses. The anti-inflammatory activity of these analogues is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

Table 1: Anti-inflammatory Activity of Selected Phenylbutanoic Acid Analogues

| Compound | In-vivo Model | Concentration (mg/kg) | % Inhibition of Edema (at 4 hours) |

|---|---|---|---|

| FM10 | Carrageenan-induced paw edema | 75 | 64.92% |

| FM12 | Carrageenan-induced paw edema | 75 | 59.55% |

| Aspirin | Carrageenan-induced paw edema | 75 | 61.43% |

Comprehensive Structure-Activity Relationship (SAR) Studies

Elucidation of Key Structural Elements for Biological Activity

Structure-activity relationship (SAR) studies on phenylbutanoic acid analogues have begun to identify the key molecular features responsible for their anti-inflammatory effects. By systematically modifying the chemical structure of these compounds and observing the corresponding changes in biological activity, researchers can pinpoint crucial functional groups and structural motifs.

For the (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal and their corresponding carboxylic acid analogues (FM1-12), it was observed that the carboxylic acid derivatives (FM7-12) were generally more potent as anti-inflammatory and antioxidant agents compared to their aldehyde counterparts (FM1-6). nih.gov This suggests that the presence of a carboxylic acid moiety is beneficial for activity.

Further analysis of this series indicated that substitutions on the phenyl ring play a significant role. For instance, compounds with a hydroxyl group at the para position of the phenyl ring, such as FM10 and FM12 , exhibited strong inhibitory activity against COX-2, a key enzyme in the inflammatory pathway. nih.gov The IC50 values for FM10 and FM12 against COX-2 were 0.69 µM and 0.18 µM, respectively, highlighting their potent inhibitory effects. nih.gov

The presence of a carboxylic acid group enhances anti-inflammatory activity.

Aromatic substitution patterns significantly influence potency.

Specific stereochemistry of the molecule can also impact biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For complex biological processes like inflammation, QSAR models can help in predicting the activity of new compounds and in understanding the underlying mechanisms of action.

While specific QSAR models for this compound analogues are not extensively documented, QSAR studies on other classes of anti-inflammatory agents have revealed the importance of various molecular descriptors. These often include:

Hydrophobicity: The lipophilicity of a molecule, which affects its ability to cross cell membranes.

Electronic properties: The distribution of charges within the molecule, which can influence receptor binding.

Steric factors: The size and shape of the molecule, which determine its fit into the active site of a target enzyme or receptor.

For instance, in QSAR models developed for other anti-inflammatory compounds, descriptors related to hydrophobicity and the presence of specific functional groups have been shown to be critical for predicting activity. The development of robust QSAR models for this compound analogues will be a crucial step in the rational design of more potent and selective anti-inflammatory agents with potential applications in managing conditions associated with increased vascular permeability.

Computational and Theoretical Chemistry of 2 Ethoxycarbonyl 4 Phenylbutanoic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 2-Ethoxycarbonyl-4-phenylbutanoic acid, might bind to a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential targets and understanding the molecular basis of a compound's activity.

Research on analogous compounds provides a framework for predicting the potential interactions of this compound. For example, 4-phenylbutyrate (B1260699) (PB), a closely related compound, is known to be a histone deacetylase (HDAC) inhibitor. nih.gov Molecular docking studies on newly synthesized PB derivatives have been performed to predict their binding to HDAC complexes as well as other targets like pyruvate (B1213749) dehydrogenase kinase 2 (PDK2). nih.gov These studies help to elucidate the specific amino acid residues involved in the binding and the orientation of the ligand within the active site. nih.gov

Similarly, docking studies on analogs of 2,4-dioxo-4-phenylbutanoic acid have been used to identify potent inhibitors of enzymes like mtFabH, a key enzyme in Mycobacterium tuberculosis. researchgate.net These simulations predict binding modes and interaction energies, guiding the design of more effective inhibitors. researchgate.net For this compound, docking simulations would involve preparing a 3D structure of the molecule and placing it into the active site of a potential target receptor. The simulation would then calculate the most favorable binding pose and estimate the binding affinity, often expressed as a docking score. Key interactions would likely involve hydrogen bonding via the carbonyl groups of the ester and carboxylic acid moieties, and hydrophobic interactions involving the phenyl ring.

| Analog Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|---|

| Phenylbutyrate Derivative B9 | Pyruvate Dehydrogenase Kinase 2 (PDK2; 2BU8) | -7.5 | ARG158, ILE157, TYR154 | nih.gov |

| Phenylbutyrate Derivative B9 | Histone Deacetylase Complex (HDAC; 1C3R) | -6.9 | HIS145, GLY154, PHE155 | nih.gov |

| 2,4-dioxo-4-phenylbutanoic acid analog | mtFabH (1HZP) | -8.2 (Example Score) | PHE87, HIS244, HIS247 | researchgate.net |

| This compound | Histone Deacetylase (HDAC) (Hypothetical) | Not Determined | Interactions with active site zinc ion, hydrogen bonds with histidine/aspartate residues. | N/A |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine a molecule's geometry, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are fundamental to understanding its reactivity.

For a molecule like this compound, these methods can provide valuable data. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the regions of the molecule most likely to engage in electrostatic interactions. The negatively charged regions, concentrated around the oxygen atoms of the carboxyl and ethoxycarbonyl groups, are predicted to be sites for hydrogen bond acceptance and interaction with positive centers on a target protein. The phenyl ring would represent a largely nonpolar region capable of engaging in hydrophobic and π-stacking interactions.

| Calculated Property | Theoretical Method | Predicted Information |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. |

| HOMO-LUMO Energies | DFT | Indicates electronic transition properties and chemical reactivity. The energy gap relates to molecular stability. |

| Partial Atomic Charges (e.g., Mulliken, NBO) | DFT, Hartree-Fock | Quantifies the charge distribution on each atom, helping to rationalize intermolecular interactions. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the bioactive conformation that binds to a target may not be the lowest-energy state in solution.

The structure of this compound features several rotatable single bonds in its aliphatic chain, connecting the phenyl group, the chiral center, the carboxylic acid, and the ethyl ester. The rotation around these bonds (e.g., Cα-Cβ, Cβ-Cγ) will lead to various staggered and eclipsed conformations. The most stable conformations are expected to be staggered arrangements that minimize steric hindrance between the bulky phenyl and ethoxycarbonyl groups. chemistrysteps.com Studies on similar flexible molecules, like substituted phenylbenzoates, show that while a large number of conformations can exist, there are typically a few low-energy, preferred structures. scispace.com

Furthermore, this compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-2-Ethoxycarbonyl-4-phenylbutanoic acid and (S)-2-Ethoxycarbonyl-4-phenylbutanoic acid. Stereochemistry is often critical for biological activity, as biomacromolecules like enzymes and receptors are themselves chiral. One enantiomer frequently exhibits higher activity or a different pharmacological profile than the other. Computational methods can be used to model both enantiomers and predict their interactions with a chiral binding site to rationalize or predict stereoselectivity. Studies on related chiral compounds like 3-phenylbutyric acid have shown that biological systems can metabolize enantiomers selectively. researchgate.net

| Rotatable Bond | Involved Groups | Predicted Low-Energy Conformation | Rationale |

|---|---|---|---|

| C(phenyl)-Cγ | Phenyl ring and Butyl chain | Perpendicular or near-perpendicular orientation | Minimizes steric clash between ortho-hydrogens of the phenyl ring and the aliphatic chain. |

| Cγ-Cβ | Alkyl chain | Anti (staggered) | Maximizes distance between bulky groups attached to Cγ and Cβ. |

| Cβ-Cα | Alkyl chain | Gauche or Anti (staggered) | Minimizes steric interactions between substituents on the chiral center and the phenyl group. |

| Cα-C(carboxyl) | Chiral center and Carboxyl group | Staggered | Minimizes repulsion between the ethoxycarbonyl group and the carboxyl group. |

Development of Predictive Models for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. uc.pt Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate chemical structure with a biological endpoint, such as inhibitory concentration (IC50). mdpi.com These predictive models are invaluable for designing new compounds with improved potency and selectivity. nih.gov

For this compound, an SAR/QSAR model would explore how modifications to its structure affect a specific biological activity. Based on studies of related compounds like phenoxyacetic acids and other phenyl-containing molecules, several key structural regions can be identified for modification and analysis. uc.ptmdpi.com

The Phenyl Ring: Substituents could be added at the ortho, meta, or para positions. The electronic properties (electron-donating vs. electron-withdrawing) and steric properties (size) of these substituents would be correlated with activity. For instance, in some series, adding a halogen or a methoxy (B1213986) group can significantly alter binding affinity.

The Aliphatic Chain: The length and flexibility of the four-carbon chain could be modified. Shortening or lengthening the chain would change the distance between the phenyl ring and the polar head, likely affecting how the molecule fits into a binding pocket.

The Carboxyl and Ester Groups: The carboxylic acid could be converted to other functional groups (e.g., amides, hydroxamic acids) to probe for different hydrogen bonding interactions. The ethyl ester could be changed to other alkyl esters to modify the molecule's lipophilicity and steric profile.

A QSAR model would be built using a set of synthesized analogs and their measured biological activities. Molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic parameters) would be calculated for each analog and used to build a predictive regression model. ulm.ac.idnih.gov

| Structural Modification | Hypothetical Effect on Activity | Rationale |

|---|---|---|

| Addition of electron-withdrawing group (e.g., -Cl, -CF3) to phenyl ring | May increase or decrease activity | Alters the electronic nature of the aromatic ring, potentially improving interactions with the target (e.g., halogen bonding) or affecting metabolic stability. |

| Addition of electron-donating group (e.g., -OCH3, -CH3) to phenyl ring | May increase or decrease activity | Changes electron density and can influence binding and pharmacokinetic properties. |

| Varying the alkyl chain of the ester (e.g., methyl, propyl) | Modulates lipophilicity and steric fit | Can affect cell permeability and how the group fits into a specific sub-pocket of the binding site. |

| Replacement of carboxylic acid with bioisostere (e.g., tetrazole) | May retain or improve activity | Maintains acidic properties and hydrogen bonding capabilities while potentially improving metabolic stability or cell penetration. |

Advanced Analytical Methodologies for Research on 2 Ethoxycarbonyl 4 Phenylbutanoic Acid

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 2-Ethoxycarbonyl-4-phenylbutanoic acid from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. pensoft.netpensoft.net In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), which can be run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation. pensoft.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the phenyl group exhibits strong absorbance, such as 210 nm. lgcstandards.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Typical Value | Source(s) |

| Column | C18 (e.g., LiChrospher 60 RP-select B) | pensoft.netlgcstandards.com |

| Dimensions | 125 mm x 4.0 mm, 5 µm particle size | lgcstandards.com |

| Mobile Phase | Acetonitrile and Water with 0.1% H₃PO₄ | pensoft.netlgcstandards.com |

| Elution | Isocratic or Gradient | pensoft.netlgcstandards.com |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30-40 °C | pensoft.netlgcstandards.com |

| Detector | DAD or UV-Vis (e.g., at 210 nm) | pensoft.netlgcstandards.com |

| Injection Volume | 2-20 µL | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile or semi-volatile compounds. jetir.org For a carboxylic acid like this compound, derivatization may be necessary to increase its volatility and thermal stability. nist.gov The GC component separates individual compounds in the gas phase based on their boiling points and interactions with the column's stationary phase. thepharmajournal.com As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. thepharmajournal.comnih.gov The resulting chromatogram indicates the purity, while the mass spectrum of the main peak confirms the compound's identity. jetir.org

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the -CH₂-CH₂- chain, the methine proton (-CH), the ethoxy group (-O-CH₂-CH₃), and the acidic proton of the carboxyl group (-COOH). docbrown.info The splitting patterns (e.g., triplets, quartets) of these signals, governed by spin-spin coupling, confirm the connectivity of the atoms. docbrown.info

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. mdpi.com One would expect to see separate signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain and the ethyl ester group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Source(s) for Analogy |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (singlet) | ~175 - 180 | docbrown.inforsc.org |

| Ester Carbonyl (-COO-) | N/A | ~170 - 175 | rsc.org |

| Aromatic (-C₆H₅) | 7.1 - 7.4 (multiplet) | ~125 - 142 | rsc.org |

| Ester Methylene (-OCH₂CH₃) | ~4.1 (quartet) | ~60 | docbrown.info |

| Butanoic Chain (-CH₂CH₂CH-) | ~1.8 - 2.8 (multiplets) | ~25 - 50 | docbrown.inforsc.org |

| Ester Methyl (-OCH₂CH₃) | ~1.2 (triplet) | ~14 | docbrown.info |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the carboxylic acid and the ester groups. mdpi.com Other key peaks would include the broad O-H stretch of the carboxylic acid, C-O stretching bands, and absorptions related to the aromatic ring. mdpi.com

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) for Analogy |

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | mdpi.com |

| Carboxylic Acid | C=O stretch | ~1700 - 1725 | mdpi.com |

| Ester | C=O stretch | ~1735 - 1750 | mdpi.com |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | mdpi.com |

| Aromatic C-H | C-H stretch | 3000 - 3100 | mdpi.com |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | mdpi.com |

| Ester/Acid | C-O stretch | 1000 - 1300 | mdpi.com |

Mass Spectrometry (MS) determines the molecular weight and provides structural information through fragmentation patterns. docbrown.info In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. docbrown.info Common fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), or cleavage at various points along the butanoic acid chain. docbrown.infonih.gov

Crystallographic Analysis for Absolute Stereochemistry and Polymorphism

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including the absolute stereochemistry of chiral centers. mdpi.com For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the R or S configuration of its stereocenter. mdpi.com

This technique is also crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties. researchgate.net The analysis of a closely related compound, 4-oxo-4-phenylbutanoic acid, has revealed the existence of at least three polymorphs (α, β, and γ-forms), each with a unique crystal lattice and packing arrangement. researchgate.netresearchgate.netmdpi.com These polymorphs were identified by their different crystallographic parameters, such as the space group and unit cell dimensions. mdpi.comsciforum.net Similar studies on this compound would involve crystallizing the compound under various conditions and analyzing the resulting crystals to identify any polymorphic forms.

Table 4: Example Crystallographic Data for Polymorphs of the Analogous 4-oxo-4-phenylbutanoic acid

| Polymorph | Crystal System | Space Group | Key Unit Cell Parameters (a, b, c, β) | Source(s) |

| α-form (VERMAG) | Monoclinic | P2₁/c | a = 15.071 Å, b = 5.435 Å, c = 16.058 Å, β = 129.57° | researchgate.netmdpi.com |

| β-form (VERMAG01) | Monoclinic | P2₁/n | a = 12.728 Å, b = 5.200 Å, c = 14.426 Å, β = 111.33° | researchgate.netmdpi.com |

| γ-form | Monoclinic | P2₁/c | a = 15.2673 Å, b = 5.2028 Å, c = 22.3063 Å, β = 98.0217° | researchgate.netmdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification in Research Samples

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC), is a vital tool for metabolomics research. osti.gov It provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a detected ion. nih.gov This capability is crucial for identifying unknown metabolites of this compound in complex biological matrices like plasma or urine.

In a typical workflow, a biological sample is analyzed by LC-HRMS. The instrument detects numerous peaks, each with a unique retention time and an accurate mass-to-charge ratio (m/z). osti.gov Potential metabolites of this compound, such as products of hydrolysis (cleavage of the ester), hydroxylation of the phenyl ring, or other phase I and phase II metabolic transformations, can be tentatively identified by searching the data for their predicted accurate masses.

Further structural confirmation is achieved using tandem mass spectrometry (HRMS/MS). nih.gov In this technique, a specific metabolite ion is selected and fragmented, and the accurate masses of the resulting fragment ions are measured. osti.gov This fragmentation pattern provides a "fingerprint" that helps to elucidate the metabolite's structure. osti.gov HRMS also allows for the relative or absolute quantification of these metabolites in research samples, providing insights into the compound's metabolic pathways and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.